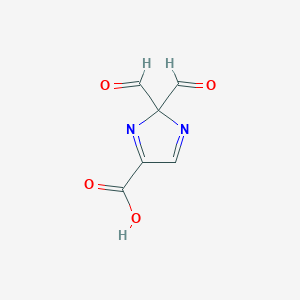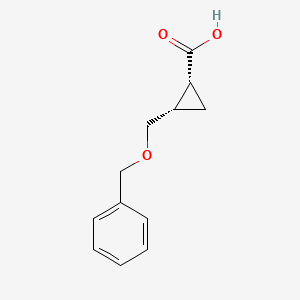
Methyl 2-(chlorosulfonyl)thiazole-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(chlorosulfonyl)thiazole-5-carboxylate is a chemical compound with the molecular formula C5H4ClNO4S2. It belongs to the thiazole family, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms.
Vorbereitungsmethoden
The synthesis of Methyl 2-(chlorosulfonyl)thiazole-5-carboxylate typically involves the reaction of thiazole derivatives with chlorosulfonic acid. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane. Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and purity .
Analyse Chemischer Reaktionen
Methyl 2-(chlorosulfonyl)thiazole-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorosulfonyl group is replaced by other nucleophiles.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions, leading to the formation of different thiazole derivatives.
Common Reagents and Conditions: Typical reagents include bases like sodium hydroxide and acids like hydrochloric acid. .
Wissenschaftliche Forschungsanwendungen
Methyl 2-(chlorosulfonyl)thiazole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of dyes, biocides, and other industrial chemicals
Wirkmechanismus
The mechanism of action of Methyl 2-(chlorosulfonyl)thiazole-5-carboxylate involves its interaction with specific molecular targets. For instance, it can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Methyl 2-(chlorosulfonyl)thiazole-5-carboxylate can be compared with other thiazole derivatives, such as:
Thiazole-5-carboxylic acid: Similar in structure but lacks the chlorosulfonyl group.
2-Methylthiazole-4-carboxylic acid: Another derivative with different substituents on the thiazole ring.
Sulfathiazole: A well-known antimicrobial agent with a thiazole ring.
Eigenschaften
Molekularformel |
C5H4ClNO4S2 |
|---|---|
Molekulargewicht |
241.7 g/mol |
IUPAC-Name |
methyl 2-chlorosulfonyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C5H4ClNO4S2/c1-11-4(8)3-2-7-5(12-3)13(6,9)10/h2H,1H3 |
InChI-Schlüssel |
NZOCXKOUAKVJCU-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CN=C(S1)S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Methoxy-4'-nitro-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B12949163.png)




![2-(3-(Trifluoromethyl)phenyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid](/img/structure/B12949201.png)

![2-Bromo-1-{2-[(2-phenylethyl)amino]-1H-imidazol-5-yl}ethan-1-one](/img/structure/B12949213.png)

![(2E)-3-(5-carboxypentyl)-2-[(2E,4E,6E)-7-[3-(5-carboxypentyl)-1,1-dimethyl-7-sulfobenzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethylbenzo[e]indole-7-sulfonate](/img/structure/B12949219.png)



![Hexahydro-4H-furo[3,4-c]pyrrol-4-one](/img/structure/B12949256.png)
